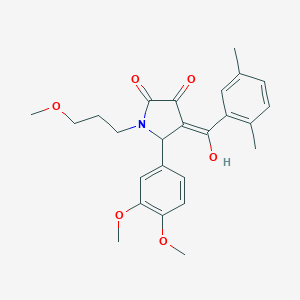
5-(3,4-dimethoxyphenyl)-4-(2,5-dimethylbenzoyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,4-dimethoxyphenyl)-4-(2,5-dimethylbenzoyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. The compound belongs to the class of pyrrolones and has been studied extensively for its various pharmacological activities.
Mecanismo De Acción
The mechanism of action of 5-(3,4-dimethoxyphenyl)-4-(2,5-dimethylbenzoyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one involves the inhibition of various signaling pathways such as NF-κB, MAPK, and PI3K/Akt. The compound has also been found to induce apoptosis in cancer cells by activating caspase-3 and -9.
Biochemical and Physiological Effects:
5-(3,4-dimethoxyphenyl)-4-(2,5-dimethylbenzoyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to exhibit various biochemical and physiological effects. The compound has been found to reduce the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. It has also been shown to inhibit the activity of COX-2 and iNOS, which are involved in the inflammatory response. Additionally, the compound has been found to exhibit potent antioxidant activity by scavenging free radicals and reducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(3,4-dimethoxyphenyl)-4-(2,5-dimethylbenzoyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments include its potent pharmacological activities and its relatively easy synthesis. However, the compound has some limitations such as its low solubility in water, which can make it difficult to administer in vivo. Additionally, the compound has not been extensively studied for its toxicity, which could limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for the study of 5-(3,4-dimethoxyphenyl)-4-(2,5-dimethylbenzoyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one. One potential direction is the development of novel drug delivery systems that can improve the solubility and bioavailability of the compound. Another direction is the investigation of the compound's potential therapeutic applications in the treatment of other diseases such as neurodegenerative disorders and diabetes. Additionally, further studies are needed to determine the toxicity and safety of the compound in vivo.
Métodos De Síntesis
The synthesis of 5-(3,4-dimethoxyphenyl)-4-(2,5-dimethylbenzoyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one involves the condensation of 3,4-dimethoxybenzaldehyde with 2,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with 3-methoxypropylamine and cyclized to form the desired pyrrolone.
Aplicaciones Científicas De Investigación
5-(3,4-dimethoxyphenyl)-4-(2,5-dimethylbenzoyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its various pharmacological activities. The compound has been shown to exhibit potent anti-inflammatory, antioxidant, antitumor, and antiangiogenic activities. It has also been found to have potential therapeutic applications in the treatment of various diseases such as cancer, arthritis, and cardiovascular diseases.
Propiedades
Nombre del producto |
5-(3,4-dimethoxyphenyl)-4-(2,5-dimethylbenzoyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Fórmula molecular |
C25H29NO6 |
Peso molecular |
439.5 g/mol |
Nombre IUPAC |
(4E)-5-(3,4-dimethoxyphenyl)-4-[(2,5-dimethylphenyl)-hydroxymethylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H29NO6/c1-15-7-8-16(2)18(13-15)23(27)21-22(17-9-10-19(31-4)20(14-17)32-5)26(11-6-12-30-3)25(29)24(21)28/h7-10,13-14,22,27H,6,11-12H2,1-5H3/b23-21+ |
Clave InChI |
GJBPWCRUEFKCEM-XTQSDGFTSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)C)/C(=C\2/C(N(C(=O)C2=O)CCCOC)C3=CC(=C(C=C3)OC)OC)/O |
SMILES |
CC1=CC(=C(C=C1)C)C(=C2C(N(C(=O)C2=O)CCCOC)C3=CC(=C(C=C3)OC)OC)O |
SMILES canónico |
CC1=CC(=C(C=C1)C)C(=C2C(N(C(=O)C2=O)CCCOC)C3=CC(=C(C=C3)OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetonitrile](/img/structure/B254851.png)
![3-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-4-one](/img/structure/B254852.png)
![4-[(4-Oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-3-yl)methyl]benzoic acid](/img/structure/B254853.png)
![2-[(5E)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B254856.png)


![2-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid](/img/structure/B254867.png)
![3-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B254872.png)
![4-[5-(4-Butoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B254874.png)
![4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-5-{4-nitrophenyl}-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254877.png)
![1-[[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-ethylthiourea](/img/structure/B254878.png)
![N-(3-((4-fluorophenyl)(morpholino)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B254880.png)
![6-methyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B254881.png)
